6-(n-Isopropylsulfamoyl)nicotinic acid
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Overview
Description
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with a sulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the carboxylation of the resulting intermediate. One common method involves the reaction of 3-chloropyridine with isopropylamine to form 3-(propan-2-ylamino)pyridine. This intermediate is then treated with chlorosulfonic acid to introduce the sulfamoyl group, resulting in 6-[(propan-2-yl)sulfamoyl]pyridine. Finally, the carboxylation of this intermediate is achieved using carbon dioxide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is primarily related to its ability to inhibit certain enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
6-{[4-(propan-2-yl)phenyl]sulfamoyl}pyridine-3-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a pyridine ring.
Sulfapyridine: Another sulfonamide with a pyridine ring but different substituents.
Uniqueness
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is unique due to the specific combination of the sulfamoyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O4S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
6-(propan-2-ylsulfamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)11-16(14,15)8-4-3-7(5-10-8)9(12)13/h3-6,11H,1-2H3,(H,12,13) |
InChI Key |
NSBWFIYWJWTNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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